molecular formula C17H15ClFN3S B4285287 3-[(3-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole

3-[(3-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole

Cat. No. B4285287
M. Wt: 347.8 g/mol
InChI Key: IWNITODUXSKFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 3-[(3-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole involves the inhibition of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of a wide variety of drugs and xenobiotics. Inhibition of these enzymes can lead to altered drug metabolism and potential drug interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(3-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole have been extensively studied. It has been found to exhibit potent inhibitory activity against several cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This makes it a valuable tool for studying drug metabolism and drug interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole in lab experiments include its potent inhibitory activity against several cytochrome P450 enzymes, which makes it a valuable tool for studying drug metabolism and drug interactions. However, its limitations include the potential for off-target effects and the need for careful interpretation of results.

Future Directions

There are several future directions for the study of 3-[(3-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole. These include the development of more potent and selective inhibitors of cytochrome P450 enzymes, the study of its potential use in drug development, and the investigation of its potential use in personalized medicine.
In conclusion, 3-[(3-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole is a valuable tool for studying drug metabolism and drug interactions. Its potent inhibitory activity against several cytochrome P450 enzymes makes it a valuable tool for scientific research. However, its potential for off-target effects and the need for careful interpretation of results should be taken into consideration. Further research is needed to explore its potential use in drug development and personalized medicine.

Scientific Research Applications

3-[(3-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole has been extensively studied for its potential use in scientific research. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. This makes it a valuable tool for studying drug metabolism and drug interactions.

properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-5-(4-fluorophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3S/c1-2-22-16(13-6-8-15(19)9-7-13)20-21-17(22)23-11-12-4-3-5-14(18)10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNITODUXSKFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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